Cas no 1823701-28-5 (Benzene, 1-(1-azidoethyl)-2,4-difluoro-)

Benzene, 1-(1-azidoethyl)-2,4-difluoro- 化学的及び物理的性質
名前と識別子
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- Benzene, 1-(1-azidoethyl)-2,4-difluoro-
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- MDL: MFCD30093327
- インチ: 1S/C8H7F2N3/c1-5(12-13-11)7-3-2-6(9)4-8(7)10/h2-5H,1H3
- InChIKey: JAEGWSJEPSPNCH-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(F)=CC=1F)(C)N=[N+]=[N-]
Benzene, 1-(1-azidoethyl)-2,4-difluoro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-297643-1.0g |
1-(1-azidoethyl)-2,4-difluorobenzene |
1823701-28-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-297643-5.0g |
1-(1-azidoethyl)-2,4-difluorobenzene |
1823701-28-5 | 5.0g |
$2110.0 | 2023-02-28 | ||
Enamine | EN300-297643-0.1g |
1-(1-azidoethyl)-2,4-difluorobenzene |
1823701-28-5 | 0.1g |
$364.0 | 2023-09-06 | ||
Enamine | EN300-297643-2.5g |
1-(1-azidoethyl)-2,4-difluorobenzene |
1823701-28-5 | 2.5g |
$810.0 | 2023-09-06 | ||
Enamine | EN300-297643-0.5g |
1-(1-azidoethyl)-2,4-difluorobenzene |
1823701-28-5 | 0.5g |
$397.0 | 2023-09-06 | ||
Enamine | EN300-297643-0.25g |
1-(1-azidoethyl)-2,4-difluorobenzene |
1823701-28-5 | 0.25g |
$381.0 | 2023-09-06 | ||
Enamine | EN300-297643-10.0g |
1-(1-azidoethyl)-2,4-difluorobenzene |
1823701-28-5 | 10.0g |
$3131.0 | 2023-02-28 | ||
Enamine | EN300-297643-0.05g |
1-(1-azidoethyl)-2,4-difluorobenzene |
1823701-28-5 | 0.05g |
$348.0 | 2023-09-06 | ||
Enamine | EN300-297643-10g |
1-(1-azidoethyl)-2,4-difluorobenzene |
1823701-28-5 | 10g |
$1778.0 | 2023-09-06 | ||
Enamine | EN300-297643-1g |
1-(1-azidoethyl)-2,4-difluorobenzene |
1823701-28-5 | 1g |
$414.0 | 2023-09-06 |
Benzene, 1-(1-azidoethyl)-2,4-difluoro- 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
Benzene, 1-(1-azidoethyl)-2,4-difluoro-に関する追加情報
Benzene, 1-(1-azidoethyl)-2,4-difluoro- (CAS No. 1823701-28-5): A Comprehensive Overview in Modern Chemical Research
The compound Benzene, 1-(1-azidoethyl)-2,4-difluoro- (CAS No. 1823701-28-5) represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This heterocyclic derivative, characterized by its unique structural features, has garnered significant attention in recent years due to its potential applications in medicinal chemistry and synthetic biology. The presence of both azido and fluoro substituents introduces distinct reactivity patterns, making it a valuable scaffold for developing novel therapeutic agents.
In the realm of chemical synthesis, the 1-(1-azidoethyl)-2,4-difluoro- moiety offers a versatile platform for further functionalization. The azido group (-N₃) is known for its ability to participate in various chemical transformations, including nucleophilic substitution and cycloaddition reactions. This reactivity has been leveraged in the design of bioconjugates and drug delivery systems, where precise control over molecular architecture is crucial. Meanwhile, the fluoro substituents at the 2 and 4 positions enhance the compound's metabolic stability and binding affinity to biological targets.
Recent advancements in computational chemistry have highlighted the structural and electronic properties of this compound. Molecular modeling studies suggest that the fluoro groups induce a slight electron-withdrawing effect, which can modulate the reactivity of the azido moiety. This insight has been instrumental in optimizing synthetic routes and predicting the behavior of derivatives under various conditions. Such computational approaches are increasingly integral to drug discovery pipelines, enabling researchers to screen large libraries of compounds efficiently.
The pharmaceutical industry has shown particular interest in derivatives of Benzene, 1-(1-azidoethyl)-2,4-difluoro- due to their potential as intermediates in antiviral and anticancer therapies. The azido group can be selectively converted into other functional groups, such as amines or alcohols, through controlled decomposition reactions. This flexibility allows for the rapid diversification of molecular structures without compromising overall efficacy. Furthermore, the fluoro atoms contribute to improved pharmacokinetic profiles by enhancing lipophilicity and reducing metabolic degradation.
In vitro studies have begun to explore the biological activity of this compound and its derivatives. Initial experiments indicate that certain modifications can lead to potent inhibition of target enzymes involved in disease pathways. For instance, analogs with optimized substitution patterns have demonstrated promising results in preclinical trials for treating inflammatory disorders. These findings underscore the importance of structural optimization in translating chemical entities into viable therapeutics.
The synthesis of Benzene, 1-(1-azidoethyl)-2,4-difluoro- involves multi-step processes that require careful consideration of reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These techniques are critical for ensuring that the final product meets stringent quality standards required for pharmaceutical applications. Additionally, green chemistry principles are being integrated into synthetic workflows to minimize environmental impact while maintaining efficiency.
The role of this compound extends beyond traditional medicinal chemistry applications into emerging fields like materials science and nanotechnology. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Researchers are exploring how modifications to the fluoro and azido groups can fine-tune photophysical characteristics for enhanced performance in these technologies.
As our understanding of molecular interactions continues to evolve, so too does the utility of compounds like Benzene, 1-(1-azidoethyl)-2,4-difluoro-. Interdisciplinary collaborations between chemists, biologists, and engineers are driving innovation by combining experimental data with theoretical models. This holistic approach ensures that discoveries remain grounded in both practicality and scientific rigor.
In conclusion, Benzene, 1-(1-azidoethyl)-2,4-difluoro- (CAS No. 1823701-28-5) exemplifies how structural complexity can be leveraged to create molecules with broad applicability across multiple domains. Its unique combination of functional groups provides a rich foundation for further exploration in drug development and advanced materials engineering. As research progresses,this compound is poised to play an increasingly significant role in shaping future scientific advancements.
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